molecular formula C12H13ClO3 B3416220 Methyl 2-(2-chlorobenzyl)-3-oxobutanoate CAS No. 676348-55-3

Methyl 2-(2-chlorobenzyl)-3-oxobutanoate

Cat. No.: B3416220
CAS No.: 676348-55-3
M. Wt: 240.68 g/mol
InChI Key: MJVOECDQEZFFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-chlorobenzyl)-3-oxobutanoate is a chemical compound with a molecular formula of C10H11ClO3. It is an ester derived from 2-(2-chlorobenzyl)-3-oxobutanoic acid and methanol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chlorobenzyl chloride and methyl acetoacetate.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the chloride ion in 2-chlorobenzyl chloride with the methoxide ion from methyl acetoacetate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C).

  • Purification: The product is then purified by recrystallization or column chromatography to obtain the pure ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance production efficiency and ensure consistent product quality. The use of automated systems for monitoring reaction conditions and real-time adjustments can further optimize the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-(2-chlorobenzyl)-3-oxobutanoic acid

  • Reduction Products: 2-(2-chlorobenzyl)-3-hydroxybutanoate

  • Substitution Products: Various derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(2-chlorobenzyl)-3-oxobutanoate has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-(2-chlorobenzyl)-3-oxobutanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-(3-chlorobenzyl)-3-oxobutanoate: Similar structure with a different position of the chlorine atom on the benzyl group.

  • Methyl 2-(2-fluorobenzyl)-3-oxobutanoate: Similar structure with a fluorine atom replacing the chlorine atom.

  • Methyl 2-(2-bromobenzyl)-3-oxobutanoate: Similar structure with a bromine atom replacing the chlorine atom.

Uniqueness: Methyl 2-(2-chlorobenzyl)-3-oxobutanoate is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVOECDQEZFFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270344
Record name Methyl α-acetyl-2-chlorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-55-3
Record name Methyl α-acetyl-2-chlorobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-acetyl-2-chlorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-55-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-chlorobenzyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-chlorobenzyl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-chlorobenzyl)-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-chlorobenzyl)-3-oxobutanoate
Reactant of Route 5
Methyl 2-(2-chlorobenzyl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-chlorobenzyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.